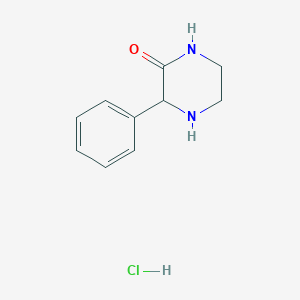

3-Phenylpiperazin-2-one hydrochloride

Description

Historical Context of Piperazine (B1678402) Derivatives in Medicinal Chemistry Research

The journey of piperazine in medicine began in the 19th century, when it was first used for treating gout due to its ability to dissolve uric acid. chemeurope.comrsc.org Its therapeutic applications expanded significantly in the 1950s with its introduction as an effective anthelmintic agent to combat parasitic infections. chemeurope.com The mechanism of action in parasites involves paralysis, allowing the host to expel the organism. chemeurope.com

Over the decades, the simple piperazine ring has been elaborated upon to create a vast library of derivatives with diverse pharmacological activities. nih.gov A statistical analysis has shown that piperazine is the third most frequently used nitrogen-containing heterocycle in small-molecule pharmaceuticals. rsc.org Its integration into drug molecules has led to breakthroughs across numerous therapeutic areas. Many notable and commercially successful drugs are built upon this scaffold, underscoring its historical and ongoing importance in drug discovery. chemeurope.comwikipedia.org

Table 1: Examples of Marketed Drugs Containing the Piperazine Moiety This table is for illustrative purposes to show the historical significance of the piperazine scaffold.

| Drug Name | Therapeutic Class |

| Clozapine | Antipsychotic |

| Olanzapine | Antipsychotic |

| Aripiprazole | Antipsychotic |

| Sildenafil | Erectile Dysfunction |

| Ciprofloxacin | Antibiotic |

| Cyclizine | Antihistamine |

| Vortioxetine | Antidepressant |

| Imatinib | Anticancer |

Significance of the Piperazin-2-one (B30754) Moiety as a Privileged Scaffold in Drug Discovery Research

The piperazin-2-one moiety, a derivative of the parent piperazine ring, is itself considered a privileged structure in drug discovery. researchgate.netnih.gov It is frequently used as a key intermediate in the synthesis of more complex, biologically active compounds. medchemexpress.com The inclusion of a carbonyl group (ketone) within the six-membered ring to form a lactam introduces distinct chemical properties compared to the parent piperazine. This structural feature offers new possibilities for molecular interactions with biological targets. mdpi.com

Research has demonstrated the utility of the piperazin-2-one core in developing novel therapeutic candidates. For instance, piperazin-2-one derivatives have been incorporated into peptide analogues to investigate opiate activity and have formed the basis for structures studied in anticancer research. mdpi.comnih.gov

The piperazin-2-one scaffold provides a highly adaptable and flexible core for designing new bioactive compounds. researchgate.net Its structure presents multiple points for chemical modification, allowing medicinal chemists to systematically alter its properties to achieve desired biological effects. nbinno.com

The key features contributing to its adaptability include:

Multiple Substitution Points: The nitrogen and carbon atoms of the ring can be functionalized with various substituents. This allows for the exploration of structure-activity relationships (SAR), where changes in chemical structure are correlated with changes in biological activity. nih.govbenthamdirect.com

Modulation of Physicochemical Properties: The two nitrogen atoms and the carbonyl group provide a large polar surface area and opportunities for hydrogen bonding. nih.gov Substitutions on the ring can be used to fine-tune critical drug-like properties such as solubility, lipophilicity, and metabolic stability. nbinno.com

Stereochemical Diversity: The presence of chiral centers, such as the carbon at the 3-position, allows for the synthesis of different stereoisomers (enantiomers or diastereomers), which can exhibit significantly different biological activities and safety profiles.

Table 2: Potential Sites for Modification on the Piperazin-2-one Scaffold This is a conceptual table illustrating the scaffold's adaptability.

| Position | Type of Atom | Potential for Modification | Desired Outcome |

| N-1 | Nitrogen | Alkylation, Acylation, Arylation | Altering solubility, target binding, PK properties |

| C-3 | Carbon | Introduction of various substituents (e.g., Phenyl) | Enhancing target-specific interactions, potency |

| N-4 | Nitrogen | Alkylation, Acylation, Arylation | Modulating basicity, bioavailability, linking to other pharmacophores |

| C-5, C-6 | Carbon | Introduction of substituents | Fine-tuning conformation and steric properties |

Role in Modulating Pharmacokinetic and Pharmacodynamic Properties in Preclinical Investigations

The incorporation of a piperazine or piperazin-2-one moiety is a well-established strategy to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of investigational compounds. nih.gov

Pharmacokinetics (PK): This refers to what the body does to a drug (Absorption, Distribution, Metabolism, and Excretion - ADME). The piperazine core often improves key PK parameters. nih.gov

Solubility and Bioavailability: The basic nitrogen atoms can form salts, which generally increases aqueous solubility and can lead to improved oral bioavailability. nih.govbenthamdirect.comresearchgate.net

Metabolism: The piperazine ring can influence a molecule's metabolic stability. In some cases, it can block metabolic pathways that would otherwise inactivate the drug.

Transporter Interactions: Research has shown that certain piperazine derivatives can inhibit efflux pumps like P-glycoprotein (P-gp). nih.gov P-gp is a protein that can remove drugs from cells, reducing their effectiveness and oral absorption. By inhibiting P-gp, these derivatives can enhance the bioavailability of co-administered drugs. nih.gov

Pharmacodynamics (PD): This refers to what a drug does to the body. The rigid, yet conformationally flexible, structure of the piperazine ring acts as an effective scaffold, holding different pharmacophoric groups in a specific spatial orientation needed to bind effectively to a biological target (e.g., a receptor or enzyme). mdpi.com This precise positioning is crucial for achieving high potency and selectivity.

Research Rationale for Investigating 3-Phenylpiperazin-2-one (B1581277) Hydrochloride

The specific investigation of 3-Phenylpiperazin-2-one hydrochloride is driven by a logical combination of established medicinal chemistry principles. While specific research on this exact compound is part of ongoing discovery efforts, the rationale can be inferred from the known value of its constituent parts.

The primary rationale includes:

Proven Bioactivity of the Phenylpiperazine Motif: The N-phenylpiperazine structure is a well-known pharmacophore present in numerous centrally active agents that interact with adrenergic, serotoninergic, and dopaminergic receptors. isaacpub.org Placing a phenyl group on the piperazine ring is a validated strategy for generating compounds with significant biological activity.

Strategic Importance of the 3-Position: The substitution at the C-3 position of the piperazin-2-one ring is a key area for introducing diversity and influencing target interaction. Research using phenyl-containing amino acids (phenylalanine) to construct piperazin-2-one derivatives has been explored for creating compounds with opiate activity, highlighting the value of a phenyl group in this region of the scaffold. nih.gov

Optimization of Physicochemical Properties: The conversion of the parent molecule to its hydrochloride salt is a standard practice in pharmaceutical research. researchgate.net This is done to improve the compound's aqueous solubility and stability, making it more suitable for in vitro and in vivo preclinical testing.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-phenylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSVGBOPJSLGKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219371-33-0 | |

| Record name | 3-phenylpiperazin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Phenylpiperazin 2 One and Its Derivatives

Established Synthetic Routes to 3-Phenylpiperazin-2-one (B1581277)

The synthesis of the 3-phenylpiperazin-2-one core is a critical step in the development of various derivatives. Established methodologies primarily rely on the formation of the piperazin-2-one (B30754) ring through cyclization reactions, utilizing a range of starting materials and reaction conditions to achieve the desired heterocyclic scaffold.

Cyclization Reactions for Piperazin-2-one Ring Formation

The formation of the piperazin-2-one ring is a key synthetic challenge that has been addressed through various cyclization strategies. A common approach involves the reaction of a 1,2-diamine with a two-carbon electrophilic synthon. For instance, the reaction of an α-haloacetate with a diamine can lead to the formation of the piperazin-2-one ring through a sequence of nucleophilic substitution and subsequent intramolecular amidation.

Another established method is the reductive cyclization of appropriately substituted precursors. For example, the cyclization of N-(2-aminoethyl)-2-amino-2-phenylacetamide derivatives under reductive conditions can yield the 3-phenylpiperazin-2-one core. Additionally, tandem reactions, such as a reductive coupling followed by an SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide and a primary amine, have been developed for the synthesis of N-substituted piperazinones. researchgate.net

More complex strategies involve domino reactions, where a series of transformations occur in a single pot to construct the heterocyclic ring. An example is the domino ring-opening cyclization (DROC) of epoxides with 1,2-ethylenediamines, which can provide access to 3-aryl-piperazin-2-ones. acs.org The choice of cyclization strategy often depends on the desired substitution pattern on the piperazin-2-one ring and the availability of starting materials.

Specific Reactants and Reaction Conditions for 3-Phenylpiperazin-2-one Synthesis

The synthesis of 3-phenylpiperazin-2-one has been accomplished through several specific routes. A classical method involves the reaction of an α-halophenylacetic acid ester, such as α-bromophenylacetic acid ester, with ethylenediamine (B42938). google.comgoogle.com This reaction proceeds via an initial nucleophilic substitution of the bromide by one of the amino groups of ethylenediamine, followed by an intramolecular cyclization to form the lactam ring.

Another approach starts from N-methylethanolamine and styrene (B11656) oxide, which react to form N-(2-hydroxyethyl)-N-methyl-β-hydroxy-β-phenylethylamine. google.com This diol is then chlorinated to produce N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine, which upon reaction with ammonia, cyclizes to yield 1-methyl-3-phenylpiperazin-2-one. google.com

A further example involves the condensation of N-methyl ethylenediamine with methyl benzoylformate in the presence of acetic acid in methanol. google.com This reaction leads to the formation of 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one, which can be subsequently reduced to the corresponding piperazin-2-one. google.com

The table below summarizes some of the key reactants and conditions used in the synthesis of 3-phenylpiperazin-2-one and its N-substituted derivatives.

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Reference(s) |

| α-Bromophenylacetic acid ester | Ethylenediamine | - | 2-oxo-3-phenylpiperazine | google.comgoogle.com |

| N-Methylethanolamine | Styrene oxide | 1. Chlorination 2. Ammonia | 1-Methyl-3-phenylpiperazin-2-one | google.com |

| N-Methyl ethylenediamine | Methyl benzoylformate | Acetic acid, Methanol | 1-Methyl-3-phenyl-3,4-dehydropiperazine-2-one | google.com |

Advanced Synthetic Strategies for Substituted Phenylpiperazin-2-one Derivatives

Building upon the foundational synthetic routes, more advanced strategies have been developed to introduce stereochemical control and molecular diversity into the 3-phenylpiperazin-2-one scaffold. These methods are crucial for the synthesis of complex molecules with specific biological activities.

Stereoselective Synthesis Approaches

The control of stereochemistry is paramount in medicinal chemistry. For 3-phenylpiperazin-2-one derivatives, several stereoselective synthetic approaches have been reported. One notable method is a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence. acs.org This process, starting from commercial aldehydes and (phenylsulfonyl)acetonitrile, utilizes a quinine-derived urea (B33335) catalyst to achieve high enantioselectivity in the formation of 3-aryl-piperazin-2-ones. acs.org

Diastereoselective alkylation of chiral lactams derived from amino acids is another powerful strategy. For instance, a lactam derived from (R)-(-)-phenylglycinol can be diastereoselectively alkylated, leading to the synthesis of optically active 2,6-disubstituted piperazines. researchgate.net While this example focuses on piperazines, the underlying principle of using a chiral auxiliary to direct the stereochemical outcome of a reaction is applicable to the synthesis of chiral piperazin-2-ones.

The following table highlights key aspects of these stereoselective methods.

| Method | Key Features | Stereochemical Outcome | Reference(s) |

| One-pot Knoevenagel/Asymmetric Epoxidation/DROC | Use of a quinine-derived urea catalyst | High enantiomeric excess (up to 99% ee) | acs.org |

| Diastereoselective Alkylation | Use of a chiral lactam derived from (R)-(-)-phenylglycinol | High diastereoselectivity | researchgate.net |

Multi-Component Reactions for Piperazin-2-one Scaffolds

Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecular scaffolds from simple starting materials in a single step. For the construction of piperazin-2-one and related piperazine (B1678402) scaffolds, isocyanide-based MCRs, such as the Ugi and Passerini reactions, have been explored. thieme-connect.comrug.nl

A notable example is the use of a tetrazole Ugi reaction. This approach, which involves an α-halo oxo-component, an isocyanide, trimethylsilyl (B98337) azide, and a 2-aminoethylamine derivative, can lead to the formation of substituted piperazines after a subsequent intramolecular SN2 cyclization. acs.org While this specific example leads to piperazines, the versatility of MCRs allows for the design of reaction sequences that could yield piperazin-2-one scaffolds by choosing appropriate starting materials. The ability to introduce multiple points of diversity in a single step makes MCRs highly attractive for the generation of libraries of substituted phenylpiperazin-2-one derivatives for drug discovery.

Utility of Protected Intermediates in Selective Derivatization

The use of protecting groups is a fundamental strategy in organic synthesis to achieve selective transformations on multifunctional molecules. In the context of 3-phenylpiperazin-2-one synthesis, protecting groups are instrumental in directing the regioselectivity of N-alkylation.

For instance, to achieve selective alkylation at the N1 position of the piperazin-2-one ring, the N4 position can be protected with a suitable protecting group, such as a benzyl (B1604629) (Bn) or a tert-butyloxycarbonyl (Boc) group. umich.eduumich.edu The protected intermediate can then be selectively alkylated at the N1 position using an alkyl halide and a base. Subsequent removal of the protecting group affords the N1-alkylated-3-phenylpiperazin-2-one. umich.eduumich.edu

This strategy has been successfully employed in the synthesis of 1-methyl-3-phenylpiperazine, a key intermediate for the antidepressant Mirtazapine. umich.edu The synthesis involves the protection of 3-phenylpiperazin-2-one, followed by methylation and deprotection. This approach avoids the formation of undesired side products, such as 1,4-dimethylpiperazine, which can occur with non-selective methylation methods. umich.eduumich.edu

The following table outlines the use of protected intermediates in the selective synthesis of 1-alkyl-3-phenylpiperazin-2-ones.

| Protecting Group | Alkylation Reagent | Deprotection Conditions | Product | Reference(s) |

| Benzyl (Bn) | Methyl iodide, NaH | H₂, Pd-C, CH₃OH, CH₃COOH | 1-Methyl-2-oxo-3-phenylpiperazine | umich.eduumich.edu |

| tert-Butyloxycarbonyl (Boc) | Alkyl halide, NaH | 6N HCl | 1-Alkyl-2-oxo-3-phenylpiperazine | umich.eduumich.edu |

Chemical Modifications of the 3-Phenylpiperazin-2-one Core

The structure of 3-phenylpiperazin-2-one offers multiple sites for chemical modification: the nitrogen atoms of the piperazine ring, the aromatic phenyl moiety, and the carbon atoms of the heterocyclic ring itself. Each of these sites can be targeted through specific synthetic strategies to generate diverse libraries of derivatives.

The nitrogen atoms within the piperazin-2-one ring are the most frequently modified positions due to their inherent nucleophilicity. N-alkylation and N-acylation reactions are fundamental transformations for introducing a wide range of substituents, which can significantly influence the molecule's properties.

N-Alkylation is commonly achieved by treating the 3-phenylpiperazin-2-one core with an alkylating agent in the presence of a base. The choice of base and solvent is crucial for controlling the reaction's selectivity and yield. For instance, the synthesis of 4-protected-1-alkyl-2-oxo-3-phenylpiperazines can be accomplished using an alkyl iodide and sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). This method allows for the selective alkylation of the N1 position. Subsequent reduction can then yield 1-alkyl-3-phenylpiperazines.

General procedures for the N-alkylation of related piperazine systems often employ milder bases like potassium carbonate (K2CO3) with alkyl halides. These reactions are typically conducted by refluxing the mixture overnight to ensure completion. The primary challenge in the alkylation of piperazines is achieving mono-alkylation, as the presence of two reactive nitrogen centers can lead to dialkylated byproducts.

N-Acylation introduces an acyl group, typically by reacting the piperazinone with an acyl chloride or anhydride. These reactions are often performed in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the acid generated during the reaction. Similar to alkylation, acylation provides a means to introduce diverse functional groups that can serve as handles for further synthetic elaboration or directly contribute to the molecule's biological activity.

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Piperazine Cores| Reaction Type | Starting Material | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | 4-Protected-2-oxo-3-phenylpiperazine | Alkyl Iodide (RI), NaH, DMF | 4-Protected-1-alkyl-2-oxo-3-phenylpiperazine | |

| N-Alkylation | N-Acetylpiperazine | Alkyl Halide, K2CO3, Reflux | N-Acetyl-N'-alkylpiperazine | |

| N-Alkylation / Benzylation | Substituted Phenylpiperazine | Alkyl/Benzyl Halide, K2CO3 | N-Alkyl/N-Benzyl Phenylpiperazine Derivative | |

| N-Acylation (Amidation / Sulfonamidation) | Substituted Phenylpiperazine | Acyl/Sulfonyl Chloride, Triethylamine | N-Acyl/N-Sulfonyl Phenylpiperazine Derivative |

Modification of the phenyl ring is a critical strategy for modulating the electronic and steric properties of 3-phenylpiperazin-2-one derivatives, thereby influencing their interaction with biological targets. A variety of substituents can be introduced onto the phenyl ring, though these modifications are often incorporated by using a pre-substituted precursor in the synthesis of the heterocyclic core rather than by direct substitution on the intact molecule.

Research has shown that the position and nature of the substituent on the phenyl ring can dramatically alter biological activity. For example, in the development of dopamine (B1211576) receptor ligands, analogs of N-phenylpiperazine were synthesized with fluorine substitutions at the 2-, 3-, and 4-positions of the phenyl ring to optimize binding affinity and selectivity. The synthesis of complex derivatives, such as those containing fluoro, methyl, and trifluoroethylsulfanyl groups on the phenyl ring, has been reported, highlighting the chemical diversity that can be achieved. This approach allows for the creation of a panel of compounds with varied D2/D3 dopamine receptor subtype affinity and selectivity.

Table 2: Examples of Aromatic Substitutions on the Phenyl Ring of Phenylpiperazine Derivatives| Substituent | Position on Phenyl Ring | Purpose/Observation | Reference |

|---|---|---|---|

| Fluorine | 2-, 3-, or 4-position | Exploration of optimal position for dopamine D3 receptor binding selectivity. | |

| Fluorine, Methyl, Trifluoroethylsulfanyl | Various (e.g., 2-fluoro-4-methyl-5-(trifluoroethylsulfanyl)) | Synthesis of novel phenylpiperazine derivatives for acaricidal activity. | |

| Trifluoromethyl (CF3) | 3'- or 4'-position | Introduction of lipophilic substituents to improve in vitro antimycobacterial activity. |

Direct functionalization of the carbon atoms of the piperazin-2-one ring represents a significant synthetic challenge compared to modifications at the nitrogen atoms. Consequently, only a small fraction of piperazine-containing compounds in medicinal chemistry feature substituents on the ring carbons. This lack of structural diversity underscores the need for new and efficient methods for C-H functionalization.

Traditional approaches to access carbon-substituted piperazines are often lengthy and limited by the availability of appropriately substituted starting materials. The development of modern synthetic methods is crucial for expanding the chemical space around this scaffold. Recent advances in organic synthesis have introduced novel strategies, such as photoredox catalysis, which can enable the direct C-H arylation and alkylation of piperazine rings. These methods provide new avenues for creating defined substitution patterns on the carbon framework of the heterocycle. While these techniques are still emerging, they hold promise for future applications in the synthesis of novel 3-phenylpiperazin-2-one derivatives with unique substitution patterns.

Table 3: Challenges and Approaches for Modifying Piperazin-2-one Ring Carbons| Approach | Description | Challenges/Considerations | Reference |

|---|---|---|---|

| Traditional Synthesis | Incorporation of substituents via complex, multi-step syntheses using pre-functionalized starting materials. | Often lengthy, limited by precursor availability, and lacks efficiency. | |

| Modern C-H Functionalization | Direct introduction of alkyl or aryl groups onto the carbon backbone of the piperazine ring using methods like photoredox catalysis. | An emerging field; selectivity and substrate scope for the piperazin-2-one system may require specific development. |

Structure Activity Relationship Sar Studies of 3 Phenylpiperazin 2 One Derivatives in Preclinical Research

Methodologies for SAR Elucidation

The exploration of the SAR for 3-phenylpiperazin-2-one (B1581277) derivatives relies on both traditional and computational methodologies to systematically probe the chemical space and its impact on biological targets.

Systematic Variation of Substituents

A foundational approach in medicinal chemistry is the systematic modification of a lead compound's structure to observe the resulting changes in biological activity. For 3-phenylpiperazin-2-one derivatives, this involves altering substituents on both the phenyl and piperazin-2-one (B30754) rings. Researchers synthesize a series of analogs where one part of the molecule is held constant while another is varied. For example, different chemical groups (e.g., halogens, alkyls, alkoxys) can be introduced at various positions on the phenyl ring to probe the electronic and steric requirements of the target's binding pocket. Similarly, the nitrogen atoms of the piperazine (B1678402) ring can be substituted to explore how these changes affect properties like affinity and selectivity. nih.govresearchgate.net This methodical process allows for the identification of key structural features that are either beneficial or detrimental to the desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties. nih.gov For 3-phenylpiperazin-2-one derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. nih.govacs.org These models generate 3D maps that visualize regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity. nih.gov

In a typical 3D-QSAR study, a set of structurally aligned molecules is used to build a statistical model. nih.gov This model can then predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. acs.orgmdpi.com For instance, a QSAR model might reveal that a bulky, electron-withdrawing group at a specific position on the phenyl ring is predicted to enhance receptor binding affinity, directing chemists to synthesize derivatives with these features. nih.gov These models provide valuable insights into the ligand-receptor interactions that govern the biological activity of this class of compounds. nih.govresearchgate.net

Influence of Substitutions on Biological Activity Profiles

Impact of Phenyl Ring Substituents on Target Affinity and Potency

Substituents on the phenyl ring play a crucial role in modulating the affinity and potency of 3-phenylpiperazin-2-one derivatives for their biological targets. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents can significantly influence binding interactions. mdpi.comnih.gov

Research has shown that the position of substitution is critical. For example, in studies of arylpiperazine derivatives targeting serotonin (B10506) and dopamine (B1211576) receptors, substitution at the ortho position of the phenyl ring by a group with negative potential was found to be favorable for affinity at both 5-HT1A and α1 receptors. nih.gov In contrast, the meta position appeared to be important for selectivity between these two receptors, with the 5-HT1A receptor accommodating bulkier substituents than the α1 receptor. nih.gov The para position is often a region where the accessible volume for ligands is limited for both receptor types. nih.gov

The introduction of specific functional groups can also lead to dramatic changes in activity. For instance, studies on N-phenylpiperazine analogs have demonstrated that hydroxyl or primary amine substitutions on the phenyl ring can significantly increase toxicity, whereas aliphatic substitutions often result in efficacy and toxicity profiles comparable to the unsubstituted parent compound. nih.gov In some series, electron-withdrawing groups like trifluoromethyl (CF3) or halogens (F, Cl) on the phenyl ring have been shown to improve activity against certain targets. mdpi.com

The following interactive table summarizes representative data on how different phenyl ring substituents affect the binding affinity (Ki, in nM) for a hypothetical receptor, illustrating common SAR trends.

| Compound ID | Phenyl Ring Substituent | Binding Affinity (Ki, nM) |

| 1 | H (unsubstituted) | 150 |

| 2 | 2-OCH3 | 85 |

| 3 | 3-OCH3 | 120 |

| 4 | 4-Cl | 95 |

| 5 | 3-CF3 | 70 |

| 6 | 2-Cl, 3-Cl | 55 |

| 7 | 4-OH | 200 |

Note: The data in this table is illustrative and compiled from general findings in the field to represent typical SAR trends. It does not correspond to a single specific study.

Role of Piperazin-2-one Ring Modifications on Biological Interactions

Studies on various piperazine-containing scaffolds have shown that the rigidity of the piperazine ring is often essential for maintaining biological activity. Introducing modifications that increase the ring's flexibility can lead to a loss of potency. researchgate.netplos.org Conversely, incorporating the piperazine moiety into more rigid bicyclic systems, such as a 2,5-diazabicyclo[2.2.1]heptane system, has been explored as a strategy to enhance binding ability due to the constrained conformation. researchgate.netplos.org

Substituents on the piperazine ring can also directly interact with the target protein. In a series of potential antipsychotic agents, introducing small substituents like a methyl group at the 2-position of the piperazine ring significantly increased affinity for D1 dopamine receptors. nih.gov The size and nature of the substituent at the N4 position are also critical and can drastically alter the pharmacological profile of the compound.

Mechanistic Investigations and Biological Target Identification of 3 Phenylpiperazin 2 One Derivatives

In Vitro Pharmacological Profiling Strategies

The initial characterization of the pharmacological properties of 3-phenylpiperazin-2-one (B1581277) derivatives often involves a combination of receptor binding assays and enzyme inhibition studies. These in vitro methods provide valuable insights into the potential molecular targets of these compounds.

Phenylpiperazine derivatives have been extensively studied for their interactions with various G-protein coupled receptors (GPCRs), which play a critical role in neurotransmission. Radioligand binding assays are a common technique used to determine the affinity of these compounds for specific receptor subtypes.

Serotonin (B10506) Receptors: A number of N-phenylpiperazine analogues have demonstrated high affinity for serotonin receptors. For instance, certain derivatives exhibit potent binding to the 5-HT1A receptor, with some showing subnanomolar affinity (IC50 = 0.059 nM) and high selectivity over other serotonin (5-HT2A, 5-HT2C), dopamine (B1211576) (D1, D2), and adrenergic (α1, α2) receptors. nih.gov The interaction with the 5-HT1A receptor is a key feature for many arylpiperazine derivatives, with some acting as agonists. nih.gov

Dopamine Receptors: The dopamine D2 and D3 receptors are significant targets for phenylpiperazine compounds. Studies have revealed derivatives with high affinity for D3 receptors (Ki values ranging from 0.3 to 0.9 nM) and selectivity over D2 receptors. nih.gov This selectivity is often attributed to the ability of the N-phenylpiperazine moiety to occupy the orthosteric binding site, while other parts of the molecule interact with a secondary binding site unique to the D3 receptor subtype. mdpi.com The ratio of D2 to 5-HT1A receptor activity is considered an important parameter in determining the therapeutic potential of these compounds. researchgate.net

Adrenergic Receptors: Phenylpiperazine derivatives have also been identified as ligands for α-adrenergic receptors. nih.gov Molecular docking studies have shown that the binding of N-phenylpiperazine derivatives to the α1A-adrenoceptor is primarily driven by the formation of hydrogen bonds and electrostatic forces, with key interactions involving residues such as Asp106, Gln177, Ser188, Ser192, and Phe193. rsc.org

| Compound Class | Receptor Target | Affinity (Ki / IC50) | Functional Activity | Reference |

|---|---|---|---|---|

| 1,2,3-Benzotriazin-4-one Phenylpiperazines | 5-HT1A | 0.059 nM (IC50) | Ligand | nih.gov |

| N-Phenylpiperazine Analogs | Dopamine D3 | 0.3 - 0.9 nM (Ki) | Ligand | nih.gov |

| N-Phenylpiperazine Analogs | Dopamine D2 | 40 - 53 nM (Ki) | Ligand | nih.gov |

| Hydantoin-Arylpiperazines | α1-Adrenergic | < 100 nM (Ki) | Antagonist | nih.gov |

Beyond receptor interactions, 3-phenylpiperazin-2-one derivatives have been investigated for their ability to inhibit the activity of various enzymes, highlighting their potential in treating a range of diseases.

Cholinesterases: Several studies have explored the potential of piperazine-containing compounds as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. For example, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their anti-cholinesterase activity. One derivative, featuring an ortho-chlorine moiety, demonstrated the highest potency with an IC50 value of 0.91 µM against AChE. nih.gov Another study on phthalimide-based analogues reported IC50 values ranging from 16.42 to 63.03 µM. nih.gov Biphenyl-3-oxo-1,2,4-triazine linked piperazine (B1678402) derivatives have also shown significant non-competitive inhibitory potential against AChE, with one compound having an IC50 of 0.2 µM. nih.gov

Topoisomerase II: Phenylpiperazine derivatives have been designed as potential inhibitors of topoisomerase II (Topo II), an enzyme essential for DNA replication and transcription. nih.gov The mechanism of action is thought to involve the stabilization of the DNA-Topo II cleavable complex, leading to DNA double-strand breaks. nih.gov Molecular docking studies have indicated that these compounds can bind to the DNA-Topo II complex, with the phenylpiperazine moiety often involved in π-π stacking interactions with DNA bases. nih.gov

| Compound Class | Enzyme Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-diones | Acetylcholinesterase (AChE) | 0.91 µM | nih.gov |

| Phthalimide-based Piperazines | Acetylcholinesterase (AChE) | 16.42 - 63.03 µM | nih.gov |

| Biphenyl-3-oxo-1,2,4-triazine Piperazines | Acetylcholinesterase (AChE) | 0.2 µM | nih.gov |

| 1,2-Benzothiazine Phenylpiperazines | Topoisomerase II | Activity demonstrated | nih.gov |

Cellular and Molecular Pathway Elucidation

To further understand the biological effects of 3-phenylpiperazin-2-one derivatives, researchers employ cellular and molecular assays to elucidate their impact on various physiological and pathological processes.

The receptor binding profiles of phenylpiperazine derivatives suggest a significant modulatory effect on neurotransmitter systems. In vitro studies using tissue preparations have provided direct evidence for these effects. For instance, incubation of rat hypothalamic slices with certain substituted piperazines, such as m-chlorophenylpiperazine (mCPP) and m-trifluoromethylphenylpiperazine (TFMPP), resulted in a potent, dose-dependent release of endogenous serotonin (5-HT). nih.gov This release was found to be independent of calcium, suggesting a mechanism involving the displacement of 5-HT from vesicular stores rather than depolarization-induced exocytosis. nih.gov

Biofilm Formation: While specific studies on 3-phenylpiperazin-2-one hydrochloride are limited, the broader class of heterocyclic compounds is under investigation for anti-biofilm activity. The general strategies for combating biofilms include inhibiting bacterial adhesion, interfering with quorum sensing, and disrupting the biofilm matrix.

Apoptosis: Several phenylpiperazine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One study found that a novel piperazine derivative potently induces caspase-dependent apoptosis. researchgate.nete-century.us Another investigation into 3(2H)-pyridazinone derivatives with a piperazinyl linker revealed that they could trigger the apoptotic cascade, as evidenced by an increase in the expression of the pro-apoptotic factor Bax in gastric adenocarcinoma cells. nih.gov

Platelet Aggregation: The antiplatelet activity of phenylpiperazine derivatives has also been explored. A series of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione were synthesized as potential α2B-adrenergic receptor antagonists and were found to effectively inhibit platelet aggregation induced by both collagen and ADP/adrenaline, with IC50 values of 26.9 µM and 20.5 µM, respectively, for the most potent compound. e-century.us Another study on 3-phenyl-pyrroloquinazolinones reported inhibitory effects on collagen and thrombin-induced platelet aggregation in the micromolar range. mdpi.com

The interaction of phenylpiperazine derivatives with DNA is a key aspect of their mechanism of action, particularly for their anticancer effects. Fluorescence spectroscopy studies have demonstrated that these compounds can bind to the minor groove of double-stranded DNA. nih.gov This interaction can lead to the displacement of DNA-binding dyes. nih.gov Furthermore, molecular docking studies have provided detailed insights into these interactions, showing that the phenylpiperazine moiety can slide between nucleic acid bases and engage in π-π stacking interactions. nih.gov These derivatives can also form hydrogen bonds with amino acid residues within the DNA-binding domain of proteins like topoisomerase II. nih.gov

Development of In Vitro Biological Assays for Novel Derivatives

In the quest to identify novel therapeutic agents, a series of piperazin-2-one (B30754) derivatives were synthesized and subsequently evaluated for their potential as cytotoxic agents. nih.govbohrium.com The development of targeted in vitro biological assays was a crucial step in determining the efficacy and selectivity of these newly created compounds. The primary assay employed was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, a standard method for assessing cell viability and proliferation. bohrium.com

The core objective of these in vitro studies was to measure the cytotoxic effects of the novel piperazin-2-one derivatives on various cancer cell lines and compare them to their effects on a normal, healthy cell line. bohrium.com This comparative analysis is fundamental for identifying compounds with selective anticancer activity. The selected cell lines for these assays were:

HT-29: A human colonic adenocarcinoma cell line. nih.gov

A549: An adenocarcinoma human alveolar basal epithelial cell line. nih.gov

MRC-5: A normal fetal lung fibroblast cell line, serving as the healthy control. bohrium.com

The experimental design involved exposing these cell lines to varying concentrations of the synthesized piperazin-2-one derivatives. The MTT assay quantitatively measures the metabolic activity of the cells, which correlates with the number of viable cells. A reduction in metabolic activity upon exposure to a compound is indicative of its cytotoxic or anti-proliferative effect. bohrium.com

The research findings revealed that structural modifications to the piperazin-2-one scaffold significantly influenced cytotoxic activity. Specifically, the substitution of the methoxy (B1213986) group of an initial ester intermediate with various amines, such as guanidine, thiourea, and hydrazide, led to an increase in cytotoxicity against all tested cell lines. bohrium.com Conversely, derivatives with hydroxyl and methoxy substituents did not exhibit significant cytotoxic effects. Notably, all tested compounds demonstrated lower cytotoxic activity against the normal MRC-5 cell line when compared to the cancer cell lines, suggesting a degree of selectivity. bohrium.com

The results of the cytotoxic evaluation are summarized in the table below, presenting the concentration at which 50% of cell growth is inhibited (IC50).

Table 1: Cytotoxic Activity (IC50, μM) of Piperazin-2-one Derivatives

| Compound | HT-29 (Colon Cancer) | A549 (Lung Cancer) | MRC-5 (Normal Lung) |

|---|---|---|---|

| Amine Derivative | >500 | >500 | >500 |

| Guanidine Derivative | 124 | 145 | 210 |

| Thiourea Derivative | 130 | 155 | 225 |

| Urea (B33335) Derivative | >500 | >500 | >500 |

| Hydrazide Derivative | 145 | 160 | 250 |

| Hydroxylamine Derivative | >500 | >500 | >500 |

Data derived from studies on novel piperazin-2-one derivatives as cytotoxic agents. bohrium.com

These in vitro assays were instrumental in the initial screening and identification of promising piperazin-2-one derivatives with potential anticancer properties. The data generated from these cell-based assays provide a foundation for further mechanistic investigations and guide the structural optimization of future compounds. bohrium.com

Computational Chemistry and Molecular Modeling Studies of 3 Phenylpiperazin 2 One Systems

Molecular Dynamics Simulations

Conformational Analysis and Dynamics of Ligand-Receptor Complexes

Conformational analysis is critical for understanding how a ligand like 3-phenylpiperazin-2-one (B1581277) adapts its shape to fit into a receptor's binding pocket. The piperazin-2-one (B30754) core offers a degree of conformational rigidity that can be advantageous for specific binding. Studies on the broader class of N-arylpiperazine derivatives, which includes the 3-phenylpiperazin-2-one structure, consistently show the piperazine (B1678402) ring adopting a stable chair conformation. mdpi.com The orientation of the phenyl ring relative to the piperazine ring, however, can vary significantly depending on the substituents and the environment of the receptor binding site.

Molecular dynamics (MD) simulations allow researchers to observe the dynamic behavior of the ligand-receptor complex over time. For instance, MD simulations of a phenylpiperazine derivative in the active site of monoamine oxidase B (MAO-B) over a 30-nanosecond period demonstrated that the compound remained stable within the active cavity. nih.gov This stability is crucial for sustained inhibitory action. Such simulations provide a detailed view of the ligand's conformational flexibility and the key motions that govern its binding and unbinding kinetics, offering a deeper understanding beyond static docking poses.

Stability and Interaction Profiling in Simulated Biological Environments

Molecular docking and MD simulations are pivotal in mapping the specific interactions that stabilize a ligand within a receptor's active site. The piperazin-2-one scaffold possesses key features for molecular recognition, including the lactam group (C=O) and a secondary amine (NH), which are capable of forming critical hydrogen bonds with receptor residues.

Docking studies on various phenylpiperazine derivatives have elucidated their interaction profiles with different biological targets. For example, when designed as potential anticancer agents, phenylpiperazine derivatives that bind to DNA-Topoisomerase II complexes show a consistent interaction pattern. nih.gov The phenylpiperazine portion of the molecule is often involved in π-π stacking interactions by inserting between nucleic acid bases, while other parts of the molecule form hydrogen bonds with amino acid residues and nucleobases. nih.gov

A summary of typical interactions observed in computational studies of phenylpiperazine derivatives is presented below.

| Target Class | Interacting Residues/Bases | Type of Interaction |

| DNA-Topo II Complex | DT9, DA12 Nucleobases | π-π Stacking |

| Met762 | π-Sulfur Interaction | |

| DC8, DT9 Nucleobases | Hydrogen Bond | |

| Asp463, Gly488 | Hydrogen Bond |

These detailed interaction profiles are essential for structure-activity relationship (SAR) studies, helping to explain why certain chemical modifications enhance binding affinity while others diminish it. The stability of these interactions, often assessed through MD simulations, confirms the viability of the computationally predicted binding mode. nih.gov

De Novo Design and Virtual Screening Based on 3-Phenylpiperazin-2-one Scaffold

The 3-phenylpiperazin-2-one scaffold serves as an excellent starting point for both de novo design and virtual screening campaigns aimed at discovering novel therapeutics. Its favorable characteristics, including metabolic stability and synthetic accessibility, make it an attractive core structure for building libraries of new compounds.

In de novo design, computational algorithms build new molecules piece by piece within the constraints of a receptor's binding pocket. The phenylpiperazin-2-one structure can be used as a foundational fragment, with the software exploring various chemical substitutions to optimize interactions with the target. Computational tools like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models can be employed to map the electrostatic and hydrophobic fields of the binding site, guiding the design of piperazin-2-one-based inhibitors with improved activity and better ADME (absorption, distribution, metabolism, and excretion) profiles.

Virtual screening involves computationally docking large libraries of compounds against a target receptor to identify potential hits. Libraries based on the 3-phenylpiperazin-2-one scaffold can be created and screened to find molecules that fit a specific pharmacophore model. This approach was utilized in the rational design of phenylpiperazine derivatives as potential anticancer agents, where the core scaffold was systematically modified to enhance binding to the DNA-Topoisomerase II complex. nih.gov This strategy leverages the known binding characteristics of the core structure to efficiently identify new and potentially more effective drug candidates.

Future Directions and Advanced Research Perspectives for 3 Phenylpiperazin 2 One Hydrochloride Research

Exploration of Novel Therapeutic Areas for 3-Phenylpiperazin-2-one (B1581277) Scaffold beyond Current Focus

While the initial therapeutic focus of phenylpiperazine derivatives has often been centered on neurological disorders, the inherent structural features of the 3-phenylpiperazin-2-one scaffold present opportunities for exploration in a variety of other therapeutic areas. nih.govelsevierpure.comnih.gov Future research is anticipated to pivot towards oncology, infectious diseases, and neurodegenerative disorders, capitalizing on the diverse biological activities exhibited by related piperazine-containing compounds. nih.govnih.govnih.gov

Oncology: The anticancer potential of the arylpiperazine scaffold is an area of growing interest. nih.gov Studies on various phenylpiperazine derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, including breast, skin, pancreas, and cervix cancer cells. nih.govnih.gov For instance, certain 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety have shown significant antiproliferative activity, with some compounds exhibiting greater cytotoxicity towards cancer cells than the established chemotherapeutic agent doxorubicin. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.gov Future research on 3-phenylpiperazin-2-one hydrochloride could, therefore, focus on evaluating its efficacy against various cancer cell lines and elucidating its mechanism of action, potentially as a topoisomerase inhibitor or by targeting other cancer-related pathways.

Infectious Diseases: The piperazine (B1678402) nucleus is a component of several antimicrobial agents, and research into new derivatives continues to be a promising avenue for combating infectious diseases. nih.govijbpas.com Phenylpiperazine derivatives have been investigated for their activity against both bacterial and fungal pathogens. nih.govneuroquantology.com For example, novel phenylpiperazine derivatives have shown inhibitory activity against various mycobacteria strains. nih.gov Furthermore, some piperazine-containing compounds have demonstrated broad-spectrum antibacterial properties, with activity comparable to established antibiotics. ijbpas.com The exploration of this compound and its analogs as potential antimicrobial agents could lead to the development of new treatments for bacterial and fungal infections.

Neurodegenerative Diseases: Beyond general neurological applications, there is a specific interest in the potential of piperazine derivatives to address neurodegenerative conditions like Alzheimer's and Parkinson's diseases. elsevierpure.comnih.gov Some studies have suggested that piperazine derivatives may offer neuroprotective effects through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.govnih.gov For instance, certain arylpiperazine derivatives have been designed to target serotonin (B10506) and dopamine (B1211576) receptors, which may have a beneficial impact on neurodegenerative pathologies. nih.gov The 3-phenylpiperazin-2-one scaffold could be investigated for its ability to modulate these neuroreceptors or to protect neurons from the damage associated with these debilitating diseases.

| Therapeutic Area | Potential Mechanism of Action | Supporting Evidence from Related Compounds |

| Oncology | Topoisomerase II inhibition, Induction of apoptosis | Phenylpiperazine-containing 1,2-benzothiazine derivatives show potent anticancer activity. nih.gov |

| Infectious Diseases | Inhibition of essential microbial enzymes | Phenylpiperazine derivatives exhibit activity against various mycobacteria and other pathogens. nih.govijbpas.com |

| Neurodegenerative Diseases | Modulation of serotonin and dopamine receptors, Neuroprotection via antioxidant and anti-inflammatory pathways | Arylpiperazine derivatives are being investigated for their neuroprotective properties. elsevierpure.comnih.govnih.gov |

Integration of Advanced Synthetic Methodologies for Diverse Library Generation

To thoroughly explore the therapeutic potential of the 3-phenylpiperazin-2-one scaffold, the generation of diverse chemical libraries is essential. Future research will likely move beyond traditional synthetic methods to embrace more advanced and efficient strategies such as diversity-oriented synthesis (DOS) and combinatorial chemistry. nih.govnih.gov These approaches facilitate the rapid production of a wide array of analogs with varied substituents and stereochemistry, which is crucial for establishing robust structure-activity relationships (SAR).

Diversity-Oriented Synthesis (DOS): DOS is a powerful strategy for creating structurally complex and diverse small molecules. mdpi.com This approach can be applied to the 3-phenylpiperazin-2-one core to generate a library of compounds with significant skeletal diversity. By systematically altering the substituents on the phenyl ring and the piperazinone core, researchers can explore a vast chemical space and identify novel compounds with enhanced biological activity.

Combinatorial Chemistry: Combinatorial synthesis allows for the rapid and systematic preparation of large numbers of compounds. nih.govnih.gov Solution-phase combinatorial synthesis has been successfully employed to create libraries of piperazine-2,5-dione derivatives. researchgate.net A similar approach could be adapted for the 3-phenylpiperazin-2-one scaffold, enabling the efficient synthesis of a multitude of derivatives for high-throughput screening. For instance, a multi-step synthesis could be designed where various substituted anilines are reacted with a suitable building block to form the piperazinone ring, followed by further modifications to introduce additional diversity. nih.gov

| Synthetic Methodology | Key Advantages | Potential Application to 3-Phenylpiperazin-2-one |

| Diversity-Oriented Synthesis (DOS) | Generation of structurally complex and diverse molecules. | Creation of a library with significant skeletal variations to explore novel biological activities. mdpi.com |

| Combinatorial Chemistry | Rapid and systematic synthesis of large numbers of compounds. | Efficient production of a wide array of analogs for high-throughput screening and SAR studies. nih.govnih.gov |

| Multi-component Reactions | Increased efficiency by combining multiple reactants in a single step. | Streamlined synthesis of complex 3-phenylpiperazin-2-one derivatives. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. In the context of this compound, these computational tools can be employed to accelerate the design and optimization of new drug candidates.

In Silico Screening and Molecular Docking: Computational methods such as virtual screening and molecular docking can be used to predict the binding affinity of 3-phenylpiperazin-2-one derivatives to various biological targets. nih.govresearchgate.netrsc.org By creating a virtual library of compounds and docking them into the active sites of proteins implicated in diseases like cancer or neurodegeneration, researchers can prioritize the synthesis of the most promising candidates. nih.govresearchgate.net For example, molecular docking studies have been used to investigate the binding mechanisms of phenylpiperazine derivatives to the α1A-adrenoceptor, providing insights into the key interactions that drive binding affinity. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that relates the chemical structure of a compound to its biological activity. By developing QSAR models for a series of 3-phenylpiperazin-2-one analogs, researchers can predict the activity of new, unsynthesized compounds and guide the design of more potent derivatives. This approach can help in identifying the key structural features that are essential for the desired therapeutic effect.

Development of Advanced In Vitro and Ex Vivo Models for Pharmacological Evaluation

To obtain more physiologically relevant data on the efficacy and safety of this compound, future pharmacological evaluations will likely incorporate advanced in vitro and ex vivo models that better mimic human biology than traditional 2D cell cultures. omicsonline.orgnih.gov

3D Cell Cultures and Spheroids: Three-dimensional (3D) cell culture systems, such as spheroids, provide a more accurate representation of the in vivo environment by allowing cells to interact with each other and the extracellular matrix in a more natural way. omicsonline.orgnih.gov These models can be used to assess the penetration of 3-phenylpiperazin-2-one derivatives into tumor tissues and to evaluate their efficacy in a more realistic setting. nih.gov

Organoids: Organoids are self-organizing 3D structures grown from stem cells that recapitulate the architecture and function of human organs. nih.gov Patient-derived organoids, in particular, offer a powerful platform for personalized medicine, allowing for the testing of drug candidates on a model that closely resembles the patient's own tissues. nih.gov The use of organoid models in the pharmacological evaluation of this compound could provide valuable insights into its efficacy and potential toxicity in a human-relevant context.

Ex Vivo Models: Ex vivo models, which utilize tissues or organs taken from a living organism and maintained in a laboratory setting, can also provide a more physiologically relevant system for pharmacological testing. These models can be used to study the effects of this compound on complex biological processes that cannot be fully replicated in vitro.

| Model System | Key Features and Advantages | Application in 3-Phenylpiperazin-2-one Research |

| 3D Cell Cultures/Spheroids | Mimic the 3D architecture of tissues, allowing for more realistic cell-cell and cell-matrix interactions. omicsonline.org | Evaluation of drug penetration and efficacy in a tumor-like microenvironment. nih.gov |

| Organoids | Self-organizing 3D structures that replicate the function of human organs; can be patient-derived. nih.gov | Personalized medicine applications and more accurate prediction of human responses to the compound. nih.gov |

| Ex Vivo Models | Utilize intact tissues or organs, preserving the complex cellular interactions of the native environment. | Assessment of the compound's effects on complex physiological processes. |

Q & A

Q. What are the recommended synthesis protocols for 3-Phenylpiperazin-2-one hydrochloride to ensure reproducibility in academic research?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization, oxidation, and acylation. For example, analogous piperazine derivatives are synthesized via "one-pot" processes combining cyclization and oxidation steps to improve efficiency . Researchers should validate each step using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) to confirm intermediate formation. Ensure stoichiometric precision and inert reaction conditions (e.g., nitrogen atmosphere) to minimize side reactions.

Q. How should researchers handle and store this compound to maintain stability and prevent degradation?

- Methodological Answer : Store the compound in a tightly sealed container under dry, inert conditions (e.g., desiccator with silica gel) at 2–8°C to prevent hygroscopic degradation . Use flame-retardant antistatic lab coats, nitrile gloves, and safety goggles during handling. Avoid exposure to open flames or static discharge, as hydrochloride salts can release toxic gases (e.g., HCl) under combustion .

Q. What preliminary analytical techniques are essential for confirming the identity of this compound?

- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to verify functional groups (e.g., carbonyl and piperazine rings). High-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection at 210–260 nm can assess purity. Cross-reference retention times with certified reference standards, if available .

Advanced Research Questions

Q. How can researchers address contradictions in reported pharmacological activities of this compound across different studies?

- Methodological Answer : Conduct a systematic review with meta-analysis to quantify heterogeneity using metrics like I² (proportion of total variability due to heterogeneity) and H (ratio of observed to expected variance). For example, an I² > 50% indicates significant heterogeneity, prompting subgroup analyses (e.g., dose-dependent effects, assay variations) . Validate findings via independent replication under standardized conditions (e.g., cell lines, animal models).

Q. What experimental design considerations are critical for optimizing the yield of this compound in novel synthetic routes?

- Methodological Answer : Employ factorial design of experiments (DoE) to evaluate interactions between variables (e.g., temperature, catalyst concentration, reaction time). For instance, a 2³ factorial design can identify optimal conditions for cyclization efficiency. Use response surface methodology (RSM) to model non-linear relationships and predict maximum yield thresholds .

Q. How can researchers resolve discrepancies in purity assessments of this compound between HPLC and mass spectrometry (MS) data?

- Methodological Answer : Cross-validate results using orthogonal methods:

Q. What strategies are recommended for assessing the environmental impact of this compound in laboratory waste streams?

- Methodological Answer : Perform in silico toxicity predictions using tools like ECOSAR or TEST to estimate biodegradability and aquatic toxicity. If experimental data are lacking (common for novel compounds), apply the precautionary principle: treat waste with activated carbon adsorption or chemical neutralization (e.g., NaOH for HCl byproducts) before disposal .

Data Analysis and Interpretation

Q. How should researchers interpret variability in bioactivity data for this compound across different assay platforms?

Q. What statistical approaches are suitable for analyzing dose-response relationships in studies involving this compound?

- Methodological Answer : Fit data to a four-parameter logistic (4PL) model to estimate EC₅₀/IC₅₀ values. Use bootstrapping (≥1000 iterations) to calculate 95% confidence intervals. For non-sigmoidal curves, apply the Hill-slope model or segmented regression .

Safety and Compliance

Q. What protocols ensure compliance with occupational exposure limits (OELs) during large-scale synthesis of this compound?

- Methodological Answer :

Install fume hoods with ≥100 ft/min face velocity and conduct periodic air sampling via NIOSH Method 2555 for amine derivatives. Use real-time gas detectors for HCl vapor (threshold: 5 ppm). Implement a respiratory protection program (e.g., N95 masks for particulates, supplied-air respirators for vapors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.